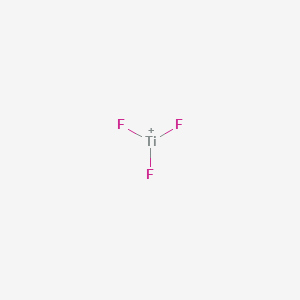
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyran ring and a heptyl chain with three hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptanal and dihydropyran. The reaction proceeds through a series of steps including aldol condensation, reduction, and cyclization to form the desired pyranone structure. Specific reaction conditions such as temperature, pH, and the use of catalysts like acids or bases are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyranone ring can be reduced to form dihydropyran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyranones. These derivatives can have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyranone derivatives and hydroxylated heptyl compounds. Examples include:
- 5,6-Dihydro-2H-pyran-2-one
- 1,2,3-Trihydroxyheptane
- 6-Hydroxy-5,6-dihydro-2H-pyran-2-one
Uniqueness
What sets 6-(1,2,3-Trihydroxyheptyl)-5,6-dihydro-2H-pyran-2-one apart is its unique combination of a pyran ring and a tri-hydroxylated heptyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
112968-24-8 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
2-(1,2,3-trihydroxyheptyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O5/c1-2-3-5-8(13)11(15)12(16)9-6-4-7-10(14)17-9/h4,7-9,11-13,15-16H,2-3,5-6H2,1H3 |
Clave InChI |
VNWNEIVQZJXANY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C(C1CC=CC(=O)O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


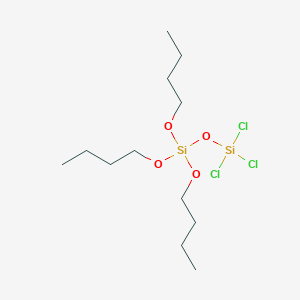
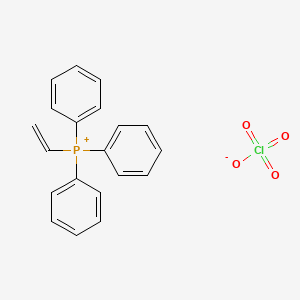


![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
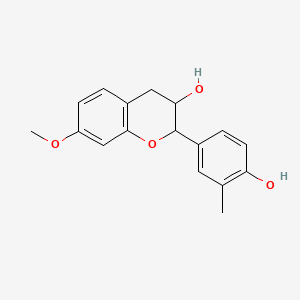

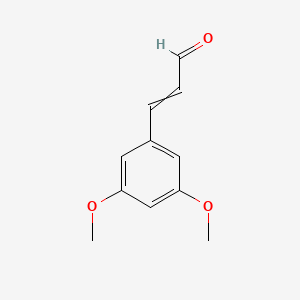

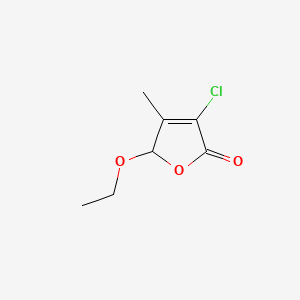
![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
